2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-3-16-21-23-18(27-16)19-15(24)11-26-17-10-9-14(20-22-17)12-5-7-13(8-6-12)25-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBZBZXZAIKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and thiadiazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound’s structural complexity, featuring pyridazin-3-yl, thiadiazole, and acetamide moieties, enables diverse reactivity:
-
Oxidation : The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, a common reaction pathway for sulfur-containing heterocycles .
-
Substitution : The aromatic rings (e.g., pyridazine) may participate in electrophilic or nucleophilic substitution, influenced by directing groups like ethoxy substituents .
-
Cyclization : Pyridazine derivatives often form cyclic intermediates during synthesis, requiring reagents like sulfuric acid or hydrazine hydrate .
-
Hydrolysis/Acylation : The acetamide group can undergo hydrolysis to carboxylic acids or acylation under basic conditions .
Common Reagents and Conditions
Reaction Optimization
Industrial-scale production would likely employ:
-
Continuous flow reactors to control reaction temperatures and mixing.
-
High-throughput screening to identify optimal catalysts (e.g., transition metals) and solvents .
-
Purification techniques such as column chromatography to isolate the final compound .
Mechanistic Insights
The compound’s heterocyclic scaffolds enable diverse interactions:
-
Thiadiazole : Known for antimicrobial and anticancer activities, likely through DNA/RNA binding or enzyme inhibition .
-
Pyridazin-3-yl : Can participate in π-π stacking or hydrogen bonding, influencing pharmacokinetics .
-
Acetamide : Enhances solubility and may act as a leaving group in further derivatization .
Comparison with Similar Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, thiazole and pyridazine derivatives have been explored for their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Activity
Recent studies suggest that derivatives of this compound may possess neuroprotective effects, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's. The protective mechanisms are thought to involve the reduction of oxidative stress and inflammation within neural tissues.
Case Study 1: Antimicrobial Efficacy
A study conducted by Da Silva et al. evaluated the antimicrobial activity of thiazolidinone derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer properties of various pyridazine derivatives, researchers found that specific modifications to the structure enhanced cytotoxicity against glioblastoma cells. The study highlighted the importance of substituent groups in determining biological activity .
Case Study 3: Anti-inflammatory Mechanisms
Research published in ACS Omega detailed the synthesis of new anti-inflammatory agents based on similar scaffolds. The synthesized compounds were tested for their ability to inhibit COX enzymes, demonstrating promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several classes of derivatives, including pyridazine-thiadiazole hybrids, arylacetamides, and sulfur-linked heterocycles. Key analogs are compared below:
Table 1: Structural Features of Comparable Compounds
Physicochemical Properties
The target compound’s molecular weight and hydrophobicity (predicted via XLogP3) are critical for drug-likeness. Comparisons with analogs reveal trends:
Table 2: Physicochemical Parameters
| Compound Name/ID | Molecular Weight (g/mol) | Melting Point (°C) | XLogP3* | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | ~389.5† | Not reported | ~3.1‡ | 6 | ~120 |
| CB-839 | ~575.6 | Not reported | ~4.2 | 9 | 150 |
| Compound 4y | ~365.4 | Not reported | ~2.8 | 5 | 135 |
| Compound 15 | 307.2 | 169–172 | ~2.5 | 4 | 95 |
*Predicted using analogous structures (e.g., ).
†Estimated from (G856-1771: 389.5 g/mol).
‡Derived from ECHEMI data for similar thiadiazole-pyridazine hybrids ().
Discussion
Structure-Activity Relationships (SAR) :
- The ethyl group on the thiadiazole ring (vs. methyl in G856-6536) may increase metabolic stability.
- The pyridazine core’s planar structure could facilitate intercalation or enzyme binding, similar to CB-839’s mechanism .
- Sulfanyl linkages improve solubility compared to thioamides (e.g., , Compound 19) .
Limitations : Absence of explicit pharmacological data for the target compound necessitates further in vitro/in vivo studies.
Biological Activity
The compound 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure that includes a pyridazine ring, an ethoxyphenyl group, and a thiadiazole moiety. Its molecular formula is with a molecular weight of 366.45 g/mol. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Pyridazine Ring : This can be achieved by reacting hydrazine with diketones or ketoesters under controlled conditions.
- Introduction of the Ethoxyphenyl Group : This is performed via nucleophilic aromatic substitution.
- Thioether Formation : The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound.
These steps ensure the formation of the desired compound with specific functional groups that enhance its bioactivity .
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .
Case Study: Anticancer Activity Evaluation
A study evaluated several thiadiazole derivatives for their cytotoxic effects against cancer cell lines:
- MCF-7 Cells : Compounds reduced cell viability below 50% at concentrations around 200 μM.
- A549 Cells : Similar effects were observed with IC50 values indicating potent activity.
The most effective compound demonstrated selective inhibition of cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The pyridazine ring interacts with various enzymes and receptors, modulating their activity.
- Cell Cycle Arrest : Studies indicate that treatment leads to cell cycle arrest in the G2/M phase, preventing further cell division.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the thiadiazole ring is often linked to enhanced antibacterial and antifungal properties .
Summary of Biological Activities
| Biological Activity | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | <200 | Cell cycle arrest |
| Anticancer | A549 | <200 | Apoptosis induction |
| Antimicrobial | Various | Varies | Enzyme inhibition |
Comparative Analysis of Thiadiazole Derivatives
Q & A
Q. What are the established synthetic routes for 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and what catalysts are typically employed?
The compound can be synthesized via condensation reactions involving pyridazine and thiadiazole precursors. A common approach involves refluxing equimolar concentrations of intermediates (e.g., substituted pyridazinones and thiadiazolyl acetamides) at 150°C using pyridine and zeolite (Y-H) as catalysts . The reaction mixture is typically quenched with ice and hydrochloric acid, followed by recrystallization from ethanol. Key considerations include stoichiometric ratios, solvent selection, and catalyst efficiency to minimize side products.
Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?
Small-molecule crystallography often employs the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) due to their robustness in handling twinned or low-resolution data . Complementary visualization tools like ORTEP-3 and WinGX are used for generating thermal ellipsoid plots and managing crystallographic data . Basic workflows include data collection (X-ray diffraction), phase determination, and iterative refinement to achieve acceptable R-factors.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Standard antiproliferative assays (e.g., MTT or SRB assays) using cancer cell lines are typical for initial activity screening. Structural analogs of thiadiazole-pyridazine hybrids have shown activity against kinases or apoptotic pathways, suggesting similar targets for this compound . Dose-response curves and IC50 values should be calculated, with controls for cytotoxicity in non-cancerous cells.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-acetamide linkage during synthesis?
Advanced optimization may involve kinetic studies to identify rate-limiting steps (e.g., thiol-disulfide exchange). Alternative catalysts (e.g., DMAP or iodine) and microwave-assisted synthesis could reduce reaction times. Monitoring by HPLC or LC-MS helps track intermediate formation and by-products . Statistical approaches like Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield.
Q. What strategies address crystallographic challenges such as twinning or disorder in the pyridazin-thiadiazole core?
For twinned crystals, SHELXL’s TWIN/BASF commands can refine twin laws and scale factors . Disorder in the ethoxyphenyl or thiadiazole moieties may require partial occupancy modeling or constraints. High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) collection improve electron density maps. Computational tools like PLATON or OLEX2 aid in validating geometric restraints .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Advanced studies should include:
- Physicochemical profiling (logP, solubility, plasma protein binding).
- Metabolite identification via LC-HRMS.
- Pharmacodynamic markers (e.g., target engagement assays in animal tissues). Structural modifications, such as introducing solubilizing groups (e.g., PEG chains) or prodrug strategies, may enhance bioavailability .
Q. What methodologies assess the environmental fate of this compound in ecological risk studies?
Long-term environmental impact studies can follow frameworks like Project INCHEMBIOL, which evaluate:
- Abiotic degradation : Hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic degradation : Microbial metabolism assays using soil/water samples.
- Ecotoxicity : Acute/chronic tests on model organisms (e.g., Daphnia magna or Danio rerio) . Advanced LC-MS/MS or isotopic labeling tracks degradation pathways and persistent metabolites.
Methodological Notes
- Synthesis Validation : Always cross-validate reaction products using NMR (¹H/¹³C), HRMS, and elemental analysis to confirm purity and structure .
- Crystallographic Reporting : Adhere to IUCr standards for depositing CIF files in databases like the Cambridge Structural Database (CSD) .
- Biological Replication : Use ≥3 independent replicates in bioassays and apply ANOVA or non-parametric tests to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
